![molecular formula C17H16N4O2S B2661840 N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 933238-32-5](/img/structure/B2661840.png)
N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole is a versatile scaffold widely studied in medicinal chemistry . It’s an electron-deficient monomer that has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
Synthesis Analysis
The synthesis of compounds containing the benzo[c][1,2,5]thiadiazole motif often involves reactions like Sonogashira and Stille reactions .Molecular Structure Analysis
The benzo[c][1,2,5]thiadiazole motif is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole .Chemical Reactions Analysis
The photocatalyst-free, visible-light promoted, direct conversion of C (sp2)–H to C (sp2)–N method has been reported for benzo[c][1,2,5]thiadiazole .Physical And Chemical Properties Analysis
Compounds containing the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They exhibit high stability, high porosity, and high fluorescence performance .Scientific Research Applications
- Application : N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (also known as PF-06447475) has been identified as a highly potent, brain-penetrant, and selective LRRK2 inhibitor. It shows promise for PD treatment .
- Application : These derivatives were evaluated for antibacterial and anticancer activity. Further studies are needed to explore their potential in these areas .
Leucine Rich Repeat Kinase 2 (LRRK2) Inhibition
Antibacterial and Anticancer Properties
Enzyme Inhibition
Discovery and Preclinical Profiling of 3 [4-(Morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor Synthesis and Biological Evaluation of Novel N-[3-fluoro-4-(morpholin-4-yl)aryl]thiazol-2-amine Derivatives Crystal structure of a new phenyl(morpholino)methanethione derivative
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(12-1-6-15-16(11-12)20-24-19-15)18-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHSZNEQKQMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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